3-Bromo-2-ethylbenzoic acid
Overview
Description
3-Bromo-2-ethylbenzoic acid is a brominated benzoic acid derivative, which is a compound of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of brominated aromatic compounds and their potential applications in synthesizing heterocyclic structures, supramolecular assemblies, and other organic transformations.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex and often requires specific conditions for successful reactions. For example, the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, offering an efficient alternative to traditional methods . Similarly, 3-(Bromomethylene)isobenzofuran-1(3H)-ones are synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, demonstrating the versatility of brominated benzoic acid derivatives in synthesizing heterocycles . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the presence of a bromine atom, which can significantly influence the reactivity and interaction of the molecule. For instance, the study of supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds reveals how bromination affects molecular recognition and hydrogen bonding patterns . This insight is valuable for understanding the molecular structure of this compound and its potential interactions in chemical reactions.
Chemical Reactions Analysis
Brominated benzoic acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including free radical reactions for constructing spiro compounds , nucleophilic substitution with rearrangement , and formation of cocrystals through hydrogen bonding interactions . These reactions highlight the reactivity of brominated benzoic acids and their utility in synthesizing complex organic structures, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids are influenced by the presence of the bromine atom and the substituents on the aromatic ring. For example, the solubility, melting point, and reactivity can vary significantly from the parent benzoic acid. The papers provided do not directly discuss the physical and chemical properties of this compound, but studies on similar compounds, such as 2-Bromo-3-methylbenzoic acid, can provide insights into the halogenation and reaction conditions that may affect these properties .
Scientific Research Applications
Catalyst-Free Reactions
3-Bromo-2-ethylbenzoic acid is used in catalyst-free P-C coupling reactions with secondary phosphine oxides. This process occurs in water under microwave irradiation, showcasing its potential in eco-friendly and efficient chemical synthesis (Jablonkai & Keglevich, 2015).
Proton Shuttling in Arylation
It's used in the selective functionalization of C-H bonds in indoles, acting as a proton shuttle in the arylation process with bromobenzenes. The efficiency of this process indicates its importance in the development of complex organic compounds (Pi et al., 2018).
Ortho-Metalation
Ortho-metalation studies show that this compound can undergo reactions with hindered lithium dialkylamides. This reaction forms dianions that are useful in the synthesis of various substituted benzoic acids, demonstrating its role in organic synthesis (Gohier & Mortier, 2003).
Intermediate in Antibacterial Synthesis
This compound serves as an intermediate in the synthesis of quinolone antibacterials. Its transformation into various derivatives illustrates its role in the development of important medicinal compounds (Turner & Suto, 1993).
Environmental Degradation Studies
Studies on the degradation of similar bromobenzoic acids by Pseudomonas aeruginosa offer insights into the environmental fate and biodegradability of these compounds. This research is crucial for understanding and mitigating the environmental impact of bromo-organic compounds (Higson & Focht, 1990).
Molecular Recognition Studies
The compound's derivatives are investigated for molecular recognition, indicating their potential in creating complex molecular assemblies. This research highlights its role in supramolecular chemistry (Varughese & Pedireddi, 2006).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-ethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQLZSPAHPPVPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677414 | |
Record name | 3-Bromo-2-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99548-72-8 | |
Record name | 3-Bromo-2-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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